molecular formula C16H21NO B14297139 N-(Bicyclo[3.3.1]nonan-1-yl)benzamide CAS No. 116137-38-3

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide

Cat. No.: B14297139
CAS No.: 116137-38-3
M. Wt: 243.34 g/mol
InChI Key: LRTDDWFAVUHSLH-UHFFFAOYSA-N
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Description

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is a compound that features a bicyclo[3.3.1]nonane ring system attached to a benzamide group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bicyclo[331]nonan-1-yl)benzamide typically involves the formation of the bicyclo[33One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation to form the bicyclo[3.3.1]nonan-9-one core . This core can then be further functionalized to introduce the benzamide group.

Industrial Production Methods

Industrial production methods for N-(Bicyclo[3.3.1]nonan-1-yl)benzamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bicyclo[3.3.1]nonane ring can be oxidized to introduce functional groups such as ketones or alcohols.

    Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups attached to the bicyclo[3.3.1]nonane ring.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the benzamide group or the bicyclo[3.3.1]nonane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclo[3.3.1]nonane ring can yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives such as bicyclo[3.3.1]nonan-9-one and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane .

Uniqueness

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is unique due to the presence of both the bicyclo[3.3.1]nonane ring and the benzamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

116137-38-3

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-(1-bicyclo[3.3.1]nonanyl)benzamide

InChI

InChI=1S/C16H21NO/c18-15(14-8-2-1-3-9-14)17-16-10-4-6-13(12-16)7-5-11-16/h1-3,8-9,13H,4-7,10-12H2,(H,17,18)

InChI Key

LRTDDWFAVUHSLH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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